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molecular formula C11H15ClINO B8330415 3-(4-chloro-2-iodophenoxy)-N,N-dimethylpropan-1-amine

3-(4-chloro-2-iodophenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B8330415
M. Wt: 339.60 g/mol
InChI Key: TUKLTAAFLBCUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278450B2

Procedure details

The title compound was synthesized using 4-chloro-2-iodophenol and 3-(dimethylamino)propan-1-ol, in an analogous procedure to that outlined in the preparation of Compound 174. 1H NMR (400 MHz, CDCl3) δ ppm 1.99-2.15 (m, 2H) 2.38 (s, 6H) 2.67 (t, J=7.33 Hz, 2H) 4.07 (t, J=6.06 Hz, 2H) 6.73 (d, J=8.84 Hz, 1H) 7.25 (d, J=2.53 Hz, 1H) 7.74 (d, J=2.53 Hz, 1H). [M+H] calc'd for C11H16Cl1NO, 339.99; found, 340.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 174
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([I:9])[CH:3]=1.[CH3:10][N:11]([CH3:16])[CH2:12][CH2:13][CH2:14]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:14][CH2:13][CH2:12][N:11]([CH3:16])[CH3:10])=[C:4]([I:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCO)C
Step Three
Name
Compound 174
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OCCCN(C)C)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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